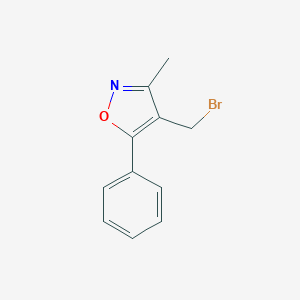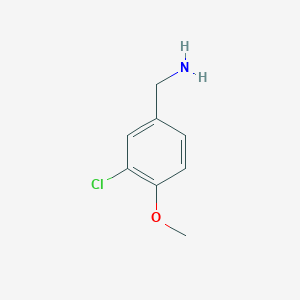![molecular formula C6H10N2O2 B050242 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-50-0](/img/structure/B50242.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MADBH, is a bicyclic guanidine derivative that has been widely used in scientific research. Its unique chemical structure and properties make it an ideal candidate for various applications, including catalysis, organic synthesis, and drug discovery.
Mécanisme D'action
The mechanism of action of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is not fully understood, but it is believed to act as a Lewis base due to the presence of the guanidine moiety. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can form complexes with various metal ions, which can then undergo catalytic reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to interact with proteins, which may contribute to its therapeutic potential.
Effets Biochimiques Et Physiologiques
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta aggregates, which are implicated in Alzheimer's disease. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to have anti-inflammatory effects and to enhance insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through NMR spectroscopy. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is also stable under various reaction conditions, making it a versatile reagent for various applications. However, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has limitations, including its relatively low yield and the need for careful handling due to its toxicity.
Orientations Futures
There are several future directions for Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate research. One area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based catalysts for various reactions, including asymmetric synthesis and metal-catalyzed reactions. Another area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based therapeutic agents for various diseases, including cancer and Alzheimer's disease. Additionally, the study of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate's interactions with proteins may lead to the development of new drug targets and therapies.
Méthodes De Synthèse
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized by reacting 1,6-diaminohexane with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid. This reaction results in the formation of a bicyclic guanidine derivative, which can be purified through column chromatography. The yield of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is typically around 60%, and the purity can be confirmed through NMR spectroscopy.
Applications De Recherche Scientifique
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in various reactions, and as a ligand in metal-catalyzed reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been used in drug discovery, where it has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
111265-50-0 |
|---|---|
Nom du produit |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
Clé InChI |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
SMILES canonique |
COC(=O)C12CCCN1N2 |
Synonymes |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1S-(1alpha,5alpha,6alpha)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
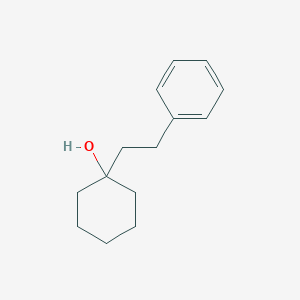
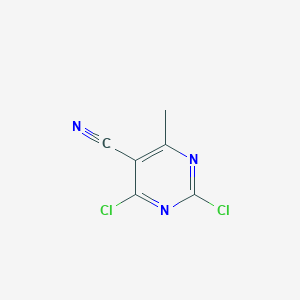
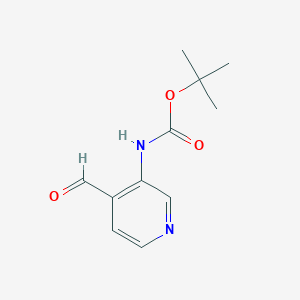
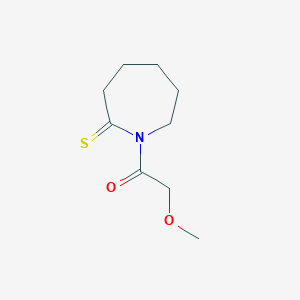
palladium(II) dichloride](/img/structure/B50169.png)
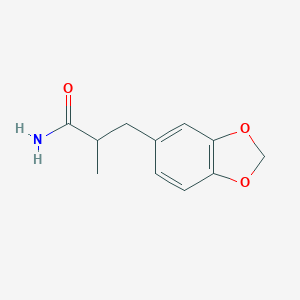
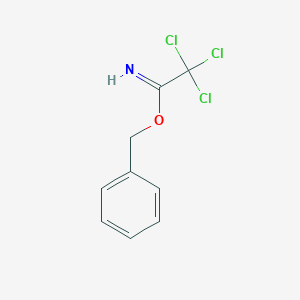

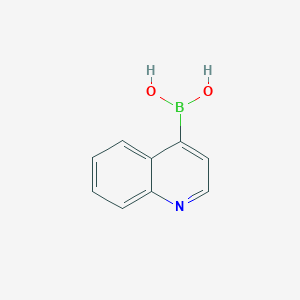
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
